
4-(Bromomethyl)-2,7-dimethyloctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2,7-dimethyloctane is an organic compound characterized by the presence of a bromomethyl group attached to a dimethyloctane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,7-dimethyloctane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,7-dimethyloctane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2,7-dimethyloctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: The major product is 2,7-dimethyloctane.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2,7-dimethyloctane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the preparation of polymers and advanced materials.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and additives
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2,7-dimethyloctane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar in structure but contains a benzene ring instead of an alkane chain.
4-(Bromomethyl)benzoic Acid: Contains a carboxylic acid group in place of the alkane chain.
Uniqueness
4-(Bromomethyl)-2,7-dimethyloctane is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its reactivity and applications differ from those of aromatic bromomethyl compounds, making it valuable in specific synthetic and industrial contexts.
Eigenschaften
Molekularformel |
C11H23Br |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
4-(bromomethyl)-2,7-dimethyloctane |
InChI |
InChI=1S/C11H23Br/c1-9(2)5-6-11(8-12)7-10(3)4/h9-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
QCLDMIUBWIOCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(CC(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




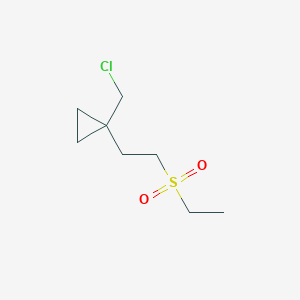

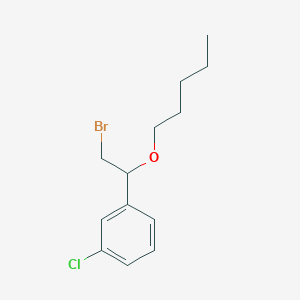
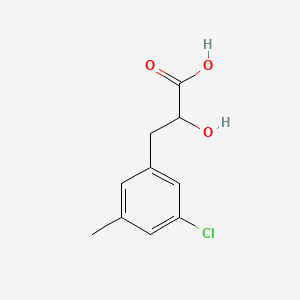
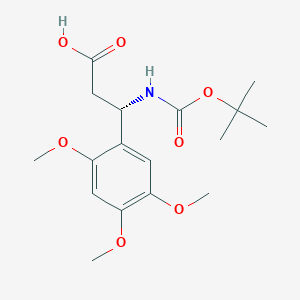

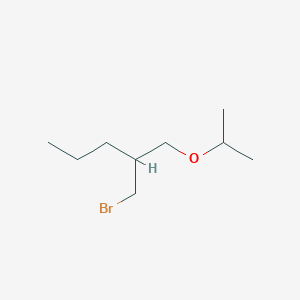
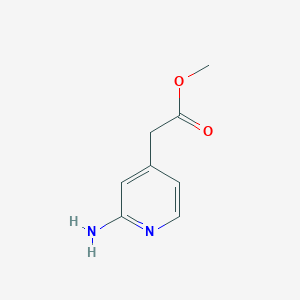
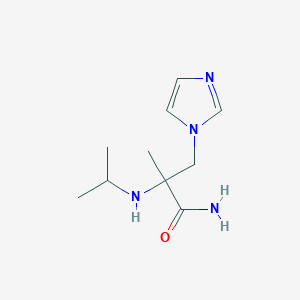

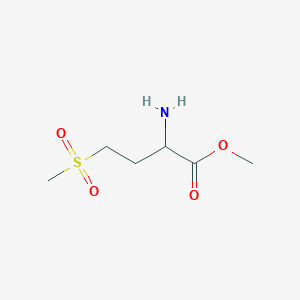
![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)
